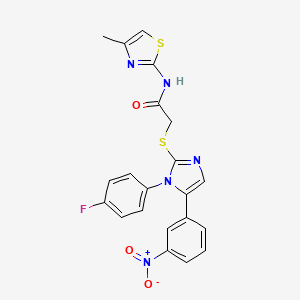
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H16FN5O3S2 and its molecular weight is 469.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H14FN3O2S, with a molecular weight of approximately 315.3 g/mol. The structure features an imidazole ring, a thiazole moiety, and multiple aromatic groups that contribute to its biological properties.
Research suggests that compounds containing imidazole and thiazole structures often exhibit a range of biological activities due to their ability to interact with various biological targets:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells.
- Anti-inflammatory Properties : Studies indicate that it may inhibit inflammatory pathways, possibly through the modulation of cytokine production.
- Anticancer Activity : Preliminary data suggest that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of the compound against different cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Caco-2 (colon cancer) | 6.31 ± 0.17 | Apoptosis induction |
| MCF-7 (breast cancer) | 5.22 ± 0.20 | Cell cycle arrest |
| HeLa (cervical cancer) | 4.67 ± 0.11 | Inhibition of proliferation |
These results indicate that the compound exhibits significant anticancer activity across multiple cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various targets:
- Target Enzyme : p38 MAP kinase
- Binding Energy : -9.2 kcal/mol
- Key Interactions : Hydrogen bonds with critical amino acid residues involved in signaling pathways related to inflammation and cancer progression.
Case Study 1: Anticancer Efficacy
In a study published by Otava Chemicals, researchers demonstrated that derivatives similar to this compound exhibited potent growth inhibition in leukemia cell lines at low micromolar concentrations . The mechanism was attributed to the induction of apoptosis and inhibition of key survival pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of imidazole derivatives, revealing that compounds with similar structures could effectively reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S2/c1-13-11-31-20(24-13)25-19(28)12-32-21-23-10-18(14-3-2-4-17(9-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPZOOKWUZSYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














